molecular formula C6H5F3O B1628930 2-Methyl-4-(trifluoromethyl)furan CAS No. 26431-54-9

2-Methyl-4-(trifluoromethyl)furan

Cat. No. B1628930
CAS RN: 26431-54-9
M. Wt: 150.1 g/mol
InChI Key: JYUOZYKKKGDMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-4-(trifluoromethyl)furan” is a chemical compound with the molecular formula C6H5F3O . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a methyl group (CH3) and a trifluoromethyl group (CF3) attached to the furan ring .


Synthesis Analysis

The synthesis of “2-Methyl-4-(trifluoromethyl)furan” and similar compounds has been a subject of research. For instance, a copper-catalyzed method has been developed for the synthesis of highly functionalized trifluoromethyl 2H-furans. This method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(trifluoromethyl)furan” consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. It has a methyl group (CH3) and a trifluoromethyl group (CF3) attached to the furan ring .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-(trifluoromethyl)furan” are diverse. For instance, a study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan has been conducted . Another study reported the high-temperature pyrolysis of 2-methyl furan .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(trifluoromethyl)furan” include its molecular weight, which is 150.098 Da . It is a liquid at room temperature .

Scientific Research Applications

Biofuel Production

2-Methylfuran (MF) and other furan derivatives have been recognized as promising biofuels due to their similar properties to fossil fuels. MF, in particular, can be generated from renewable biomass sources, making it an ideal green solution for alternative fuel research. The synthesis process from biomass, combustion progress, and application in engines are areas of active investigation. The performance, combustion characteristics, and pollutant formation when used in internal combustion engines have shown that MF could potentially replace conventional fuels, although further research on engine durability and material compatibility is needed (Hoang & Pham, 2021).

Chemical Production from Biomass

The conversion of biomass into furan derivatives is a crucial area of research for the chemical industry. Furan derivatives like 5-Hydroxymethylfurfural (HMF) are versatile platform chemicals that can be produced from plant biomass. These compounds are potential feedstocks for the production of a wide range of chemicals, including monomers, polymers, fuels, solvents, and pharmaceuticals. Advances in the synthesis of HMF from plant feedstocks and its use in creating sustainable materials highlight the potential of furan derivatives to significantly contribute to the chemical industry's shift away from fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

The selection of green solvents in the production of furan derivatives from sugars is critical for enhancing the sustainability of chemical processes. An overview of solvent selection based on environmental, health, and safety impacts, as well as performance, underlines the importance of choosing the most appropriate solvents for the biphasic dehydration of sugars to furan derivatives like furfural and HMF. Tools like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) have emerged to screen candidates based on molecular structure, aiding in the selection of environmentally friendly solvents (Esteban, Vorholt, & Leitner, 2020).

Safety And Hazards

“2-Methyl-4-(trifluoromethyl)furan” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

The future directions in the research of “2-Methyl-4-(trifluoromethyl)furan” and similar compounds are promising. The unique properties of these compounds make them valuable in various fields, including organic synthesis and pharmaceuticals . The development of new synthesis methods and the study of their reactions and mechanisms are areas of ongoing research .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O/c1-4-2-5(3-10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUOZYKKKGDMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618444
Record name 2-Methyl-4-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethyl)furan

CAS RN

26431-54-9
Record name 2-Methyl-4-(trifluoromethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26431-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(trifluoromethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.45 g of the product obtained in Stage C were heated at 240° C. for 30 minutes in the presence of 0.6 g of copper (II) sulfate and 10 ml of quinoline. The reaction mixture was dried and distilled under atmospheric pressure to obtain 6.2 g of the expected product with a boiling point of 72°-74° C.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(trifluoromethyl)furan
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)furan
Reactant of Route 3
2-Methyl-4-(trifluoromethyl)furan
Reactant of Route 4
2-Methyl-4-(trifluoromethyl)furan
Reactant of Route 5
2-Methyl-4-(trifluoromethyl)furan
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(trifluoromethyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.